N-(4-Methoxybenzylidene)-N-(4-{4-[(4-methoxybenzylidene)amino]phenoxy}phenyl)amine
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Overview
Description
N-(4-Methoxybenzylidene)-N-(4-{4-[(4-methoxybenzylidene)amino]phenoxy}phenyl)amine is an organic compound characterized by the presence of methoxybenzylidene and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzylidene)-N-(4-{4-[(4-methoxybenzylidene)amino]phenoxy}phenyl)amine typically involves the condensation of 4-methoxybenzaldehyde with an amine precursor. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzylidene)-N-(4-{4-[(4-methoxybenzylidene)amino]phenoxy}phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzylidene)-N-(4-{4-[(4-methoxybenzylidene)amino]phenoxy}phenyl)amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved can vary, but they often include signal transduction pathways and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)aniline: A simpler analog with similar structural features.
N-(4-Methoxybenzylidene)-N-(4-aminophenyl)amine: Another related compound with potential biological activity.
Uniqueness
N-(4-Methoxybenzylidene)-N-(4-{4-[(4-methoxybenzylidene)amino]phenoxy}phenyl)amine is unique due to its extended conjugated system, which can enhance its electronic properties and make it suitable for applications in organic electronics. Additionally, the presence of multiple functional groups allows for diverse chemical modifications and potential biological activities.
Properties
Molecular Formula |
C28H24N2O3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[4-[(4-methoxyphenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C28H24N2O3/c1-31-25-11-3-21(4-12-25)19-29-23-7-15-27(16-8-23)33-28-17-9-24(10-18-28)30-20-22-5-13-26(32-2)14-6-22/h3-20H,1-2H3 |
InChI Key |
SSNRMSCFXPROTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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